Cas no 2142-70-3 (2'-Iodoacetophenone)

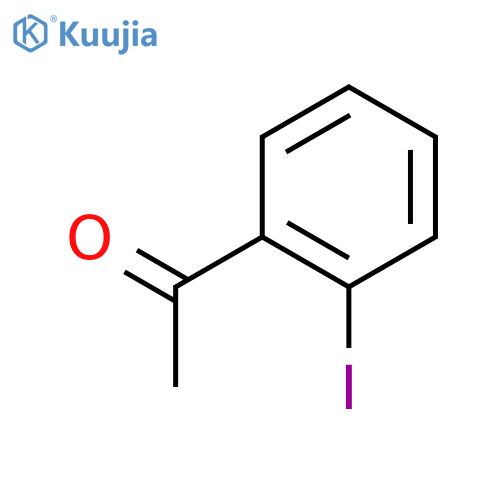

2'-Iodoacetophenone structure

商品名:2'-Iodoacetophenone

2'-Iodoacetophenone 化学的及び物理的性質

名前と識別子

-

- 1-(2-Iodophenyl)ethanone

- 2'-Iodoacetophenone

- o-Iodoacetophenone

- 1-(2-iodophenyl)ethan-1-one

- 1-acetyl-2-iodobenzene

- 2‘-Iodoacetophenone

- 2′-Iodoacetophenone

- 2-Ac-C6H4-I

- 2-IC6H4COMe

- 2'-IODO-1,1':3',1''-TERPHENYL

- 2-Iodoacetophenone

- Acetophenone,o-iodo

- o-acetyl-iodobenzene

- ortho-iodoacetophenone

- Acetophenone,2'-iodo- (6CI,7CI,8CI)

- 2-Acetylphenyl iodide

- NSC 46625

- Acetophenone, o-iodo-

- Acetophenone, 2'-iodo-

- Ethanone, 1-(iodophenyl)-

- Ethanone, 1-(2-iodophenyl)-

- XDXCBCXNCQGZPG-UHFFFAOYSA-N

- 2-acetyliodobenzene

- NSC46625

- PubChem3893

- 1-(2-Iodo-phenyl)-ethanone

- ?2'-Iodoacetophenone

- EN300-67489

- NSC-46625

- CS-W007878

- 2 inverted exclamation mark -Iodoacetophenone

- 2'-Iodoacetophenone, 97%

- A815338

- DTXSID30286592

- MFCD00094998

- AC-22942

- J-014052

- AKOS015853871

- SCHEMBL647863

- PS-5219

- I0689

- 2142-70-3

- Z1080378952

- FT-0612658

- SY010667

- o-iodobenzoyl

- DB-008210

- 678-571-6

- FI67448

- DTXCID70237740

-

- MDL: MFCD00094998

- インチ: 1S/C8H7IO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3

- InChIKey: XDXCBCXNCQGZPG-UHFFFAOYSA-N

- ほほえんだ: IC1=C([H])C([H])=C([H])C([H])=C1C(C([H])([H])[H])=O

- BRN: 2325078

計算された属性

- せいみつぶんしりょう: 245.95416g/mol

- ひょうめんでんか: 0

- XLogP3: 2.3

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 1

- どういたいしつりょう: 245.95416g/mol

- 単一同位体質量: 245.95416g/mol

- 水素結合トポロジー分子極性表面積: 17.1Ų

- 重原子数: 10

- 複雑さ: 133

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.72 g/mL at 25 °C(lit.)

- ふってん: 144°C/15mmHg(lit.)

- フラッシュポイント: 218 °F

- 屈折率: n20/D 1.618(lit.)

- PSA: 17.07000

- LogP: 2.49380

- かんど: Light Sensitive

- ようかいせい: 未確定

2'-Iodoacetophenone セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R 36/38:目と皮膚に刺激性がある。

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/38

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature

- セキュリティ用語:S26;S36

2'-Iodoacetophenone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2'-Iodoacetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015000015-250mg |

2'-Iodoacetophenone |

2142-70-3 | 97% | 250mg |

$499.20 | 2023-09-02 | |

| Enamine | EN300-67489-0.25g |

1-(2-iodophenyl)ethan-1-one |

2142-70-3 | 95% | 0.25g |

$19.0 | 2023-05-03 | |

| Enamine | EN300-67489-50.0g |

1-(2-iodophenyl)ethan-1-one |

2142-70-3 | 95% | 50g |

$192.0 | 2023-05-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009404-25g |

2'-Iodoacetophenone |

2142-70-3 | 97% | 25g |

¥286 | 2024-05-25 | |

| Key Organics Ltd | PS-5219-10MG |

2′-Iodoacetophenone |

2142-70-3 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0689-5g |

2'-Iodoacetophenone |

2142-70-3 | 98.0%(GC) | 5g |

¥290.0 | 2022-05-30 | |

| eNovation Chemicals LLC | Y1043038-100g |

1-(2-Iodophenyl)ethanone |

2142-70-3 | 98% | 100g |

$150 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I45950-5g |

1-(2-Iodophenyl)ethanone |

2142-70-3 | 97% | 5g |

¥46.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I45950-1g |

1-(2-Iodophenyl)ethanone |

2142-70-3 | 97% | 1g |

¥23.0 | 2023-09-07 | |

| Enamine | EN300-67489-0.1g |

1-(2-iodophenyl)ethan-1-one |

2142-70-3 | 95% | 0.1g |

$19.0 | 2023-05-03 |

2'-Iodoacetophenone 関連文献

-

Nico Santschi,Benson J. Jelier,Thomas Nauser Phys. Chem. Chem. Phys. 2017 19 18172

-

Yi-An Chen,Ching-Yuan Liu RSC Adv. 2015 5 74180

-

Bin Yang,Kantapat Chansaenpak,Hongmiao Wu,Lin Zhu,Mengzhe Wang,Zibo Li,Hongjian Lu Chem. Commun. 2017 53 3497

-

Shankar Ram,Ajay Kumar Sharma,Arvind Singh Chauhan,Pralay Das Chem. Commun. 2020 56 10674

-

Meiqin Fu,Dongen Lin,Yuanfu Deng,Xiao-Qi Zhang,Yanchu Liu,Chunsong Lai,Wei Zeng RSC Adv. 2014 4 23595

2142-70-3 (2'-Iodoacetophenone) 関連製品

- 608-28-6(2-Iodo-m-xylene)

- 92-91-1(4-Acetylbiphenyl)

- 93-08-3(2'-Acetonaphthone)

- 88-67-5(o-Iodobenzoic acid)

- 585-74-0(1-(m-tolyl)ethanone)

- 122-00-9(4'-Methylacetophenone)

- 52107-84-3(1-(3-Iodo-4-methylphenyl)ethanone)

- 25187-00-2((2-iodophenyl)-phenyl-methanone)

- 98-86-2(Acetophenone)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:2142-70-3)2'-Iodoacetophenone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:2142-70-3)2'-Iodoacetophenone

清らかである:99%

はかる:500g

価格 ($):580.0